

Stability and Decomposition of 2-Bromo-1-methylcyclohexanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1-methylcyclohexanol

Cat. No.: B13882013

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This technical guide provides a comprehensive overview of the stability and decomposition pathways of **2-Bromo-1-methylcyclohexanol**. Due to the limited availability of direct quantitative data for this specific molecule, this guide synthesizes information from analogous chemical systems to predict its behavior under various conditions. The primary decomposition routes—acid-catalyzed, base-catalyzed, and thermal—are discussed in detail, supported by mechanistic insights and generalized experimental protocols for further investigation.

Overview of Stability

Based on available safety data for similar compounds, **2-Bromo-1-methylcyclohexanol** is expected to be stable under standard storage conditions, which typically entail a cool, dry, and well-ventilated environment away from incompatible materials. However, the presence of both a hydroxyl group and a bromine atom on adjacent carbons (a halohydrin structure) predisposes the molecule to specific decomposition pathways under certain conditions, particularly in the presence of acids or bases.

Decomposition Pathways

The decomposition of **2-Bromo-1-methylcyclohexanol** is primarily driven by acid-catalyzed and base-catalyzed reactions. Thermal decomposition is also a possibility at elevated

temperatures, likely proceeding through radical mechanisms.

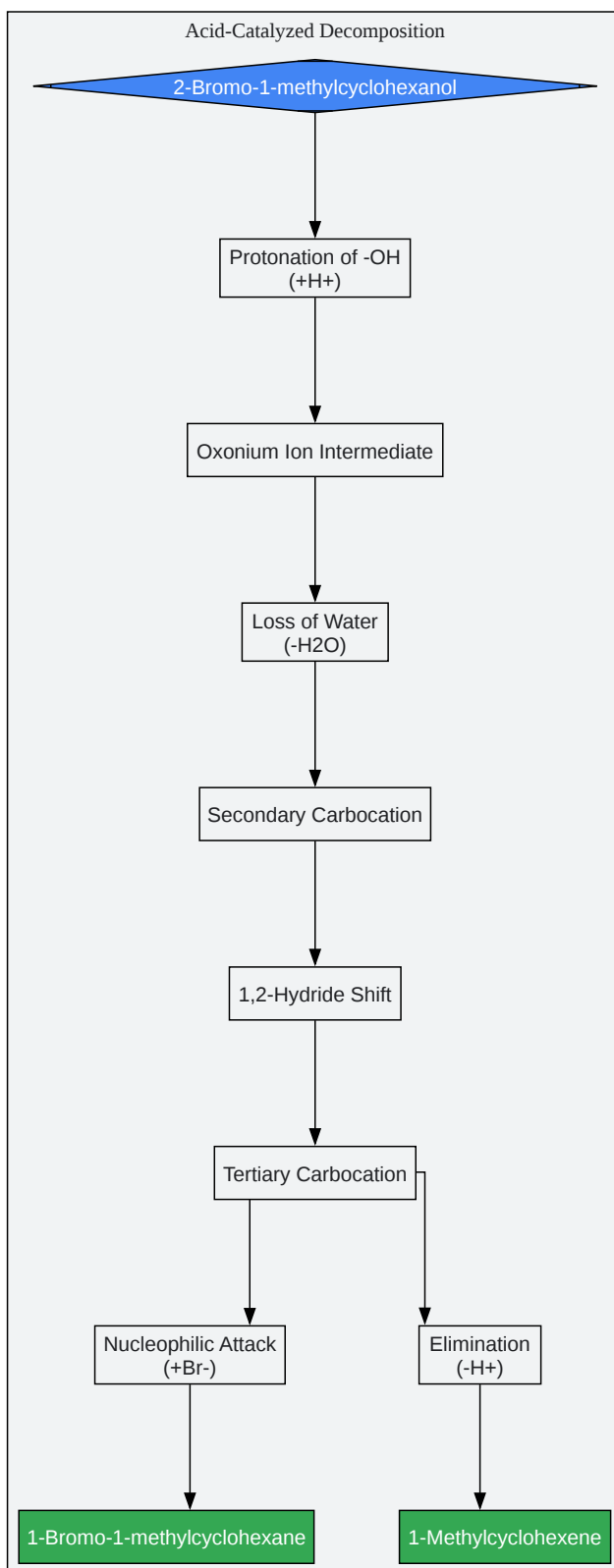
Acid-Catalyzed Decomposition and Rearrangement

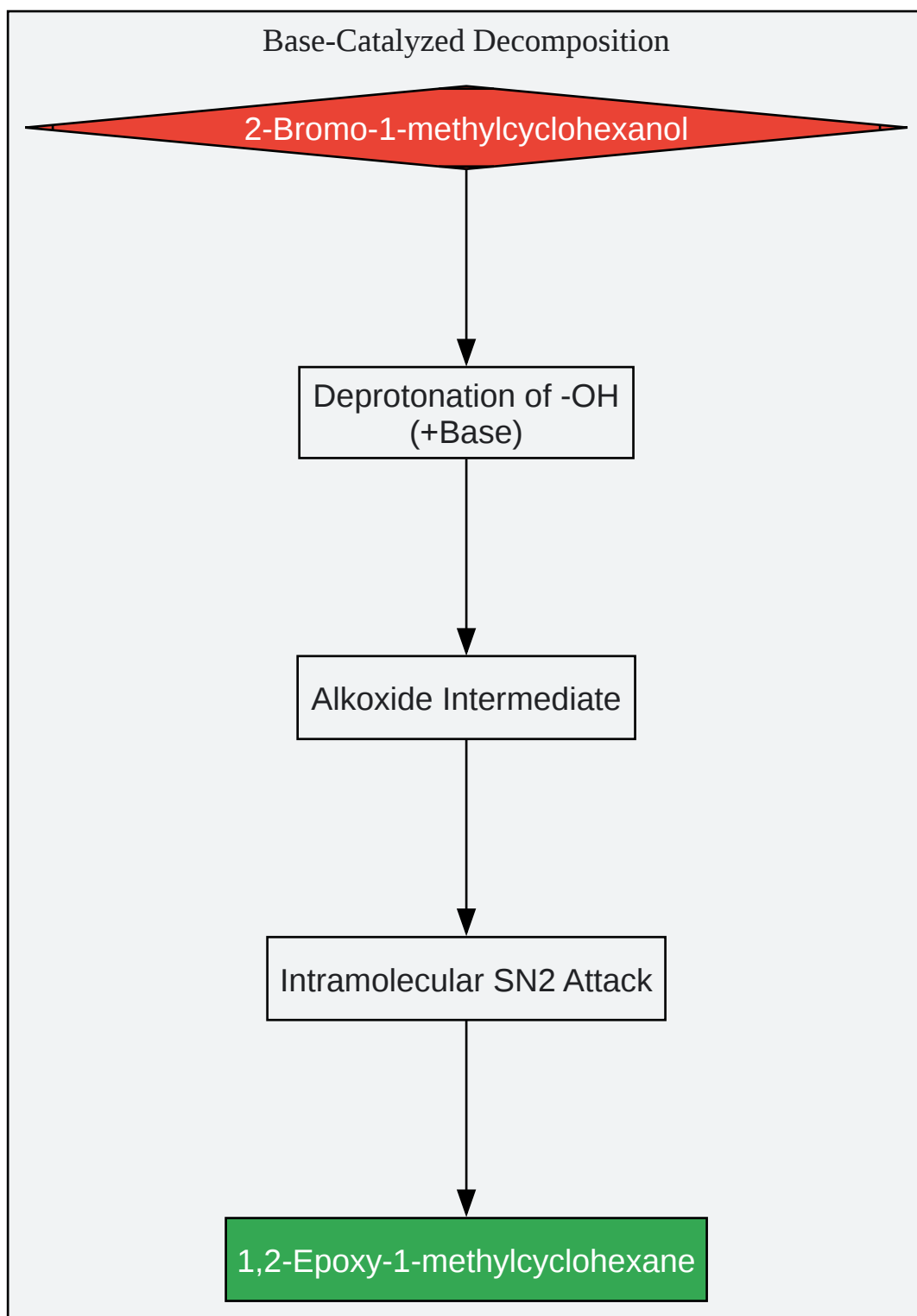
In the presence of an acid, the hydroxyl group of **2-Bromo-1-methylcyclohexanol** can be protonated, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation. This carbocation is susceptible to a 1,2-hydride shift to form a more stable tertiary carbocation. The resulting carbocation can then be attacked by a nucleophile (such as a bromide ion) or undergo elimination to form an alkene.^{[1][2][3]} This SN1-type mechanism suggests that acidic conditions will likely lead to a mixture of rearranged products.^{[1][2]}

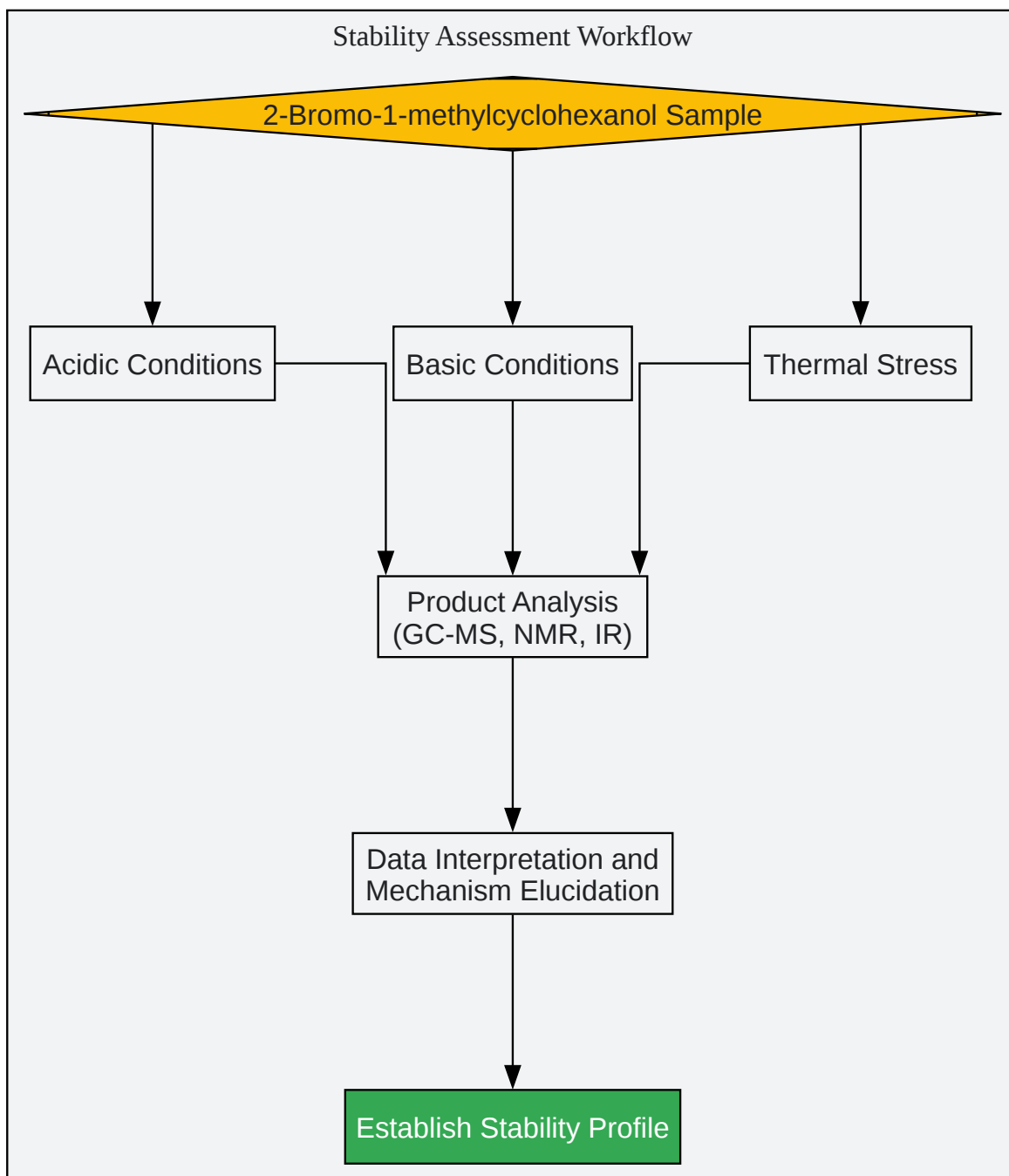
Expected Products:

- 1-Bromo-1-methylcyclohexane
- 1-Methylcyclohexene
- 3-Methylcyclohexene

The following diagram illustrates the acid-catalyzed decomposition pathway.







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